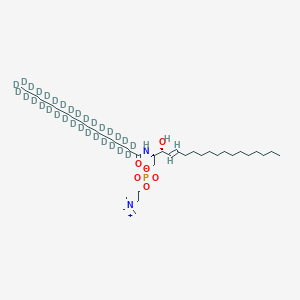

C16-Sphingomyelin-d13

Description

Fundamental Role of Sphingomyelin (B164518) in Biological Systems

Sphingomyelins are a class of sphingolipids that are abundant in animal cell membranes, particularly in the myelin sheath that insulates nerve cell axons. Their fundamental roles are multifaceted, encompassing structural, signaling, and metabolic functions.

Structurally, sphingomyelins are integral components of the plasma membrane, contributing to its integrity and fluidity. They are key constituents of lipid rafts, which are specialized membrane microdomains that serve as organizing centers for signaling molecules. This association with lipid rafts implicates sphingomyelin in a variety of cellular processes, including signal transduction and protein trafficking.

Beyond their structural capacity, sphingomyelins are central players in cell signaling. The metabolism of sphingomyelin can generate bioactive molecules such as ceramide and sphingosine-1-phosphate. These metabolites are involved in critical cellular pathways that regulate cell growth, differentiation, apoptosis (programmed cell death), and inflammatory responses. For instance, the enzymatic breakdown of sphingomyelin to ceramide is a key step in initiating apoptotic signaling cascades.

The concentration and composition of sphingomyelin species, which differ in the length of their fatty acid chains, are tightly regulated and can vary between different tissues and cell types. Alterations in sphingomyelin metabolism have been linked to a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.

Principles and Advantages of Stable Isotope Labeling in Lipidomics

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into molecules of interest. In lipidomics, this approach offers several distinct advantages for studying the dynamics of lipid metabolism.

The fundamental principle lies in the mass difference between the labeled and unlabeled lipid molecules. This mass shift is readily detectable by mass spectrometry, a highly sensitive analytical technique. By introducing a known amount of a stable isotope-labeled lipid, researchers can use it as an internal standard for the accurate quantification of its naturally occurring, unlabeled counterpart in a biological sample. This is crucial for overcoming variations in sample preparation and instrument response, leading to more reliable and reproducible results.

The key advantages of using stable isotope-labeled lipids include:

Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks, making them suitable for use in a wide range of experimental systems, including in vivo studies.

Metabolic Tracing: Labeled lipids can be used as tracers to follow their metabolic fate within a cell or organism. This allows researchers to delineate complex metabolic pathways, including the rates of synthesis (anabolism) and breakdown (catabolism) of specific lipids.

High Precision and Accuracy: The co-elution of the labeled internal standard with the unlabeled analyte in chromatographic separations coupled with mass spectrometry allows for very precise and accurate quantification.

Minimal Isotope Effect: The chemical and physical properties of stable isotope-labeled molecules are nearly identical to their unlabeled counterparts, ensuring that they behave similarly in biological systems and during analytical procedures.

C16-Sphingomyelin-d13 as a Specialized Probe in Sphingolipid Research

This compound is a synthetic version of C16-Sphingomyelin where 13 hydrogen atoms have been replaced with deuterium atoms. This specific labeling makes it an invaluable tool, primarily as an internal standard, for the precise quantification of endogenous C16-Sphingomyelin in various biological samples using mass spectrometry.

The "d13" designation indicates the number of deuterium atoms incorporated, creating a distinct mass shift that allows it to be differentiated from the natural C16-Sphingomyelin. This is critical in research contexts where accurate measurement of C16-Sphingomyelin levels is necessary to understand its role in specific physiological or pathological processes.

Table 1: Applications of this compound in Research

| Research Area | Application of this compound | Research Findings Enabled |

|---|---|---|

| Neuroscience | Quantification of C16-Sphingomyelin in brain tissue. | Enabled studies on the role of specific sphingomyelin species in neurodegenerative diseases by providing accurate concentration data. |

| Cardiovascular Disease | Measurement of C16-Sphingomyelin levels in plasma and lipoproteins. | Facilitated research linking elevated levels of C16-Sphingomyelin with an increased risk of cardiovascular events. frontiersin.org |

| Diabetes Research | Accurate determination of C16-Sphingomyelin in serum of diabetic patients. | Supported studies identifying altered sphingomyelin profiles as potential biomarkers for different types of diabetes. |

| Cancer Biology | Precise quantification of C16-Sphingomyelin in cancer cell lines and tumors. | Aided in understanding the role of sphingomyelin metabolism in cancer cell proliferation, apoptosis, and drug resistance. |

| Lipid Raft Studies | Used in model membrane systems to study lipid-lipid interactions. | Helped elucidate the specific interactions of C16-Sphingomyelin with other lipids like cholesterol in the formation and stability of lipid rafts. |

The use of this compound as an internal standard allows researchers to investigate subtle but significant changes in C16-Sphingomyelin concentrations that may be indicative of disease states or treatment effects. For example, studies have shown that levels of C16-Sphingomyelin can be altered in conditions like Niemann-Pick disease and have been associated with the risk of cardiovascular disease. frontiersin.org The ability to reliably measure these changes is paramount for both basic research and the potential development of new diagnostic markers and therapeutic strategies.

Table 2: Research Findings on C16-Sphingomyelin Levels in Different Conditions

| Condition | Tissue/Sample Type | Observation on C16-Sphingomyelin Levels | Implication |

|---|---|---|---|

| Niemann-Pick Disease, Type C1 (mouse model) | Liver | Elevated | Highlights the role of impaired sphingolipid metabolism in the pathology of this lysosomal storage disorder. |

| Diabetes (rat model) | Prefrontal cortex and cerebellum | Elevated | Suggests a link between hyperglycemia and altered sphingolipid profiles in the brain. |

| Prostate Cancer | Plasma | Decreased | Indicates potential alterations in systemic lipid metabolism in cancer patients. |

| Cardiovascular Disease | Plasma | Positively correlated with risk | Points to C16-Sphingomyelin as a potential biomarker for cardiovascular risk. frontiersin.org |

Properties

Molecular Formula |

C39H79N2O6P |

|---|---|

Molecular Weight |

734.2 g/mol |

IUPAC Name |

[(E,2S,3R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2,33D2 |

InChI Key |

RWKUXQNLWDTSLO-XDEXOTOPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Methodological Paradigms for C16 Sphingomyelin D13 Analysis

Strategies for Stable Isotope Labeling and Compound Generation

The generation of C16-Sphingomyelin-d13 relies on the incorporation of stable isotopes, primarily deuterium (B1214612) (²H or D) and carbon-13 (¹³C), into the molecule. These isotopes are chemically identical to their more abundant counterparts but differ in mass, allowing for their distinction in mass spectrometry. mdpi.com

Deuterium and Carbon-13 Isotope Incorporation Techniques

The introduction of deuterium or carbon-13 into the sphingomyelin (B164518) structure can be achieved through various synthetic strategies. Commonly, the label is incorporated into the N-acyl chain or the sphingoid backbone. caymanchem.com For this compound, the "d13" designation typically implies the presence of thirteen deuterium atoms. The synthesis of such a molecule often involves the use of a deuterated precursor, such as deuterated palmitic acid (d31-PA), which is then coupled to the sphingosine (B13886) backbone. nih.gov

One refined and versatile methodology for creating deuterated sphingomyelins starts with 2-azido-3-O-benzoylsphingosine as a key intermediate. thieme-connect.comthieme-connect.com This approach offers a high-yielding and scalable synthetic route. The azido (B1232118) group serves as a protective mask for the reactive primary amine during the critical phosphorylation step. thieme-connect.comthieme-connect.com Following the introduction of the phosphocholine (B91661) headgroup, the azido group is reduced to an amine, which is then acylated with the desired isotopically labeled fatty acid, in this case, a deuterated C16 fatty acid, to yield the final this compound. thieme-connect.com

Carbon-13 can also be incorporated, often into the N-acyl chain, to create standards like C16 Sphingomyelin-¹³C. caymanchem.comcaymanchem.com These ¹³C-labeled standards are valuable for quantification by GC- or LC-MS. caymanchem.com

Design and Synthesis of Site-Selective Labeled Sphingomyelin Analogues

A flexible synthetic scheme allows for the preparation of a variety of deuterated sphingomyelins by acylating lyso-sphingomyelin with different stable isotope-labeled fatty acids. thieme-connect.com This adaptability is key to producing a range of standards for mass spectrometry. thieme-connect.comthieme-connect.com

Advanced Analytical Platforms for this compound Quantification and Structural Elucidation

The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics. caymanchem.com Its near-identical physical and chemical properties to the endogenous C16-Sphingomyelin ensure similar extraction efficiency and ionization response, allowing for accurate quantification of the natural analyte. caymanchem.com

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) is the cornerstone of modern lipid analysis due to its high sensitivity and specificity, enabling the identification and quantification of a vast number of lipid species. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the comprehensive analysis of sphingolipids. creative-proteomics.comlongdom.org This method allows for the separation of different lipid classes and individual molecular species prior to their detection by the mass spectrometer. longdom.org

In a typical LC-MS/MS workflow for sphingomyelin analysis, a lipid extract from a biological sample, spiked with a known amount of this compound, is injected onto a liquid chromatography column, often a reverse-phase C18 column. lipidmaps.orglipidmaps.org The lipids are separated based on their hydrophobicity. The eluent from the column is then introduced into the mass spectrometer.

For sphingomyelins, positive ion electrospray ionization (ESI) is commonly used. lipidmaps.org In the mass spectrometer, protonated sphingomyelin molecules, including both the endogenous C16-sphingomyelin and the this compound standard, characteristically fragment to produce a highly abundant product ion at m/z 184, corresponding to the phosphocholine headgroup. lipidmaps.orglipidmaps.org By using multiple reaction monitoring (MRM), the mass spectrometer can be set to specifically detect the transition from the precursor ion of endogenous C16-sphingomyelin to the m/z 184 fragment, and simultaneously monitor the transition from the precursor ion of this compound to the same fragment. The ratio of the peak areas of the endogenous analyte to the internal standard allows for precise quantification.

| Parameter | Description |

| Chromatography | Reverse-phase liquid chromatography (e.g., C18 column) |

| Ionization | Positive Electrospray Ionization (ESI) |

| MS Mode | Tandem Mass Spectrometry (MS/MS) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Endogenous C16-SM) | m/z of protonated C16-Sphingomyelin |

| Precursor Ion (C16-SM-d13) | m/z of protonated this compound |

| Product Ion | m/z 184 (Phosphocholine headgroup) |

This interactive table summarizes a typical LC-MS/MS setup for the quantification of C16-Sphingomyelin using this compound as an internal standard.

While LC-MS is more common for the analysis of intact sphingomyelins, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of their constituent parts, such as the fatty acid chains. researchgate.netnumberanalytics.com Sphingomyelins themselves are not volatile enough for direct GC analysis. nih.gov Therefore, a derivatization step is necessary. numberanalytics.comnih.gov

For the analysis of the fatty acid composition of sphingomyelins, the sample can be subjected to acidic transmethylation to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). researchgate.net These FAMEs can then be separated and identified by GC-MS. researchgate.net In the context of this compound, this approach could be used to confirm the identity and isotopic purity of the deuterated C16 fatty acid chain. The mass spectrum of the C16-FAME derived from the labeled standard would show a corresponding mass shift due to the incorporated deuterium atoms.

| Step | Procedure | Purpose |

| 1. Hydrolysis/Transmethylation | Acidic transmethylation of the sphingomyelin sample. | To release the fatty acid from the sphingomyelin backbone and convert it to a volatile Fatty Acid Methyl Ester (FAME). |

| 2. GC Separation | The resulting FAME mixture is injected into a gas chromatograph. | To separate the different FAMEs based on their boiling points and interactions with the column stationary phase. |

| 3. MS Detection | The separated FAMEs are ionized and detected by a mass spectrometer. | To identify the FAMEs based on their mass spectra and retention times, and to confirm the isotopic labeling. |

This interactive table outlines the general steps for the GC-MS analysis of the fatty acid component of this compound.

High-Performance Liquid Chromatography (HPLC) with Complementary Detection Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique in lipidomics, often coupled with various detectors for the analysis of sphingomyelins. creative-proteomics.com While mass spectrometry is the most common detector, other methods can provide complementary information.

A notable HPLC-based method involves the enzymatic hydrolysis of sphingomyelin to release sphingosine, which is then derivatized with o-phthalaldehyde (B127526) (OPA) for fluorescent detection. nih.govnih.govresearchgate.net This method offers a sensitive and specific means of quantifying total sphingomyelin content in diverse biological samples. nih.govnih.gov The procedure typically includes an initial separation by high-performance thin-layer chromatography (HPTLC) to isolate the sphingomyelin fraction before enzymatic treatment and subsequent HPLC analysis. nih.govresearchgate.net

Comparison of HPLC-Based Detection Methods for Sphingomyelin:

| Detection Method | Principle | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High specificity and sensitivity, provides structural information. | Higher instrumentation cost. |

| Fluorescence (with derivatization) | Detects fluorescence of derivatized analytes. | High sensitivity, lower cost than MS. | Indirect detection, requires derivatization step, less structural information. |

| Evaporative Light Scattering Detector (ELSD) | Detects light scattered by non-volatile analyte particles. | Universal detector for non-volatile compounds. | Lower sensitivity compared to MS and fluorescence, non-linear response. |

This table compares different detection methods that can be coupled with HPLC for sphingomyelin analysis.

Optimized Sample Preparation and Extraction Protocols for Sphingolipidomics

The quality and accuracy of any lipidomic analysis heavily rely on the initial sample preparation and extraction steps. The goal is to efficiently isolate lipids from the biological matrix while preserving their structural integrity. creative-proteomics.com

Classical Lipid Extraction Methodologies (e.g., Folch, Bligh and Dyer)

The methods developed by Folch and Bligh and Dyer are considered the gold standards for total lipid extraction. nih.gov Both methods utilize a chloroform (B151607)/methanol solvent system to extract lipids from aqueous samples, resulting in a biphasic system where the lower chloroform layer contains the lipids. nih.govchromatographyonline.com

The Folch method is generally preferred for solid tissues and involves a 2:1 chloroform/methanol mixture. nih.govgerli.com

The Bligh and Dyer method is a less solvent- and time-intensive modification, particularly advantageous for samples with high water content. chromatographyonline.com

While these methods are highly efficient, concerns over the toxicity of chloroform have led to the development of alternative solvent systems, such as those using n-hexane/isopropanol or butanol/methanol. nih.govnih.gov For sphingolipid analysis specifically, a mild alkaline hydrolysis step is sometimes incorporated to remove abundant glycerophospholipids, thereby reducing the complexity of the sample and enhancing the detection of sphingolipids. researchgate.net

Strategic Application of Internal Standards in Quantitative Lipidomics

Quantitative lipidomics relies on the use of internal standards to correct for variations in sample extraction efficiency and instrument response. caymanchem.com For sphingolipid analysis, stable isotope-labeled standards, such as this compound, or standards with fatty acid chains not commonly found in nature (e.g., C17 or C19) are ideal. caymanchem.com

These internal standards have nearly identical physical and chemical properties to their endogenous counterparts, ensuring they behave similarly during extraction and ionization. caymanchem.com The LIPID MAPS consortium has developed cocktails of internal standards that cover a wide range of sphingolipid classes, facilitating comprehensive and accurate quantification. nih.govresearchgate.net C16 Sphingomyelin-13C is another commercially available internal standard used for the quantification of C16 sphingomyelin. caymanchem.com

Considerations for Diverse Biological Matrices in Sample Processing

The nature of the biological matrix significantly influences the choice of sample preparation protocol. Different tissues and fluids have vastly different compositions, which can affect extraction efficiency and introduce matrix effects in mass spectrometry. sigmaaldrich.comfrontiersin.org

Plasma/Serum: These are common matrices for lipidomic studies. Protein precipitation is a key step, often achieved with organic solvents like methanol. frontiersin.org Single-phase extraction methods using butanol/methanol have also been shown to be effective. tandfonline.com

Tissues: Solid tissues require homogenization to disrupt the cellular structure and release lipids. gerli.com Hard tissues may need to be pulverized under liquid nitrogen. gerli.com The optimal ratio of sample to extraction solvent should be determined for each tissue type. frontiersin.org

Cells: Cultured cells are a common model system. The number of cells used for extraction is a critical parameter to consider. lipidmaps.org

It is crucial to tailor the extraction protocol to the specific biological sample to ensure robust and reproducible results. frontiersin.org For instance, a comparison of extraction methods for HepG2 cells found the Bligh and Dyer method to be the most consistent for sphingolipidomics profiling. mdpi.comunina.it

C16 Sphingomyelin D13 in Metabolic Pathway Tracing and Lipid Dynamics

Elucidation of Sphingomyelin (B164518) Biosynthesis and Catabolism Utilizing Stable Isotopes

Stable isotopes, such as the deuterium (B1214612) in C16-Sphingomyelin-d13, serve as tracers to follow the metabolic fate of molecules without altering their chemical properties. This has been instrumental in dissecting the complex pathways of sphingomyelin metabolism.

The de novo synthesis of sphingolipids is a fundamental cellular process that begins in the endoplasmic reticulum. frontiersin.org This pathway commences with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). frontiersin.orgmdpi.com The resulting product undergoes a series of modifications to form dihydroceramide, which is then desaturated to create ceramide. frontiersin.orgfrontiersin.org Ceramide is the central hub of sphingolipid metabolism and serves as a precursor for more complex sphingolipids, including sphingomyelin. researchgate.netresearchgate.net

By introducing stable isotope-labeled precursors, such as deuterated palmitate (a precursor to the C16 acyl chain) or deuterated serine, researchers can trace the incorporation of these labels into newly synthesized ceramides (B1148491) and subsequently into C16-sphingomyelin. frontiersin.org This methodology allows for the precise measurement of the rate of de novo synthesis and the flux through this pathway under various physiological and pathological conditions. For instance, studies have utilized stable isotopes to demonstrate how factors like diet and disease can alter the rate of sphingolipid production. nih.gov

Sphingomyelin is not a static membrane component; it is actively turned over. The hydrolysis of sphingomyelin by sphingomyelinases (SMases) is a critical catabolic process that releases the signaling molecule ceramide. mdpi.comnih.gov The use of this compound allows for direct monitoring of this hydrolytic activity. When cells are supplied with this compound, the appearance of deuterated ceramide (C16-ceramide-d13) can be quantified over time, providing a direct measure of sphingomyelinase activity.

This technique has been pivotal in understanding the role of sphingomyelin hydrolysis in cellular processes like apoptosis and inflammatory responses, where ceramide acts as a key second messenger. nih.gov For example, in response to cellular stress, the activation of sphingomyelinases leads to a rapid burst of ceramide, a dynamic event that can be precisely tracked using this compound. nih.gov

| Pathway Step | Enzyme | Precursor | Product | Isotopic Tracer Application |

| Sphingomyelin Hydrolysis | Sphingomyelinase (SMase) | This compound | C16-Ceramide-d13 + Phosphocholine (B91661) | Direct measurement of SMase activity by tracking the formation of C16-Ceramide-d13. |

| Ceramide Deacylation | Ceramidase | C16-Ceramide-d13 | Sphingosine-d13 + Palmitic Acid | Tracing the generation of deuterated sphingosine (B13886) for the salvage pathway. |

Sphingolipid and glycerolipid metabolic pathways are intricately linked. Both pathways utilize fatty acids and can influence the availability of shared precursors. Stable isotope tracing with molecules like this compound helps to unravel these connections. For instance, the fatty acid component of sphingomyelin can be released through catabolism and subsequently incorporated into glycerolipids like diacylglycerol (DAG) and triacylglycerols (TAGs). nih.gov By tracing the deuterated C16 fatty acid from this compound, researchers can follow its journey into the glycerolipid pool, quantifying the extent of this metabolic crosstalk. This interplay is crucial in understanding metabolic disorders where the dysregulation of one lipid class can have cascading effects on others. nih.gov

Quantitative Analysis of C16-Sphingomyelin Flux in Cellular Systems

A key advantage of using this compound is the ability to perform quantitative flux analysis. By employing pulse-chase experiments coupled with liquid chromatography-mass spectrometry (LC-MS), researchers can measure the rates of synthesis, degradation, and transport of C16-sphingomyelin. researchgate.netnih.gov In a typical pulse-chase experiment, cells are first "pulsed" with a deuterated precursor (like d13-palmitic acid) to label the newly synthesized C16-sphingomyelin pool. Then, the labeled precursor is replaced with an unlabeled one (the "chase"), and the decay of the labeled C16-sphingomyelin signal is monitored over time. This allows for the calculation of the metabolic turnover rate, or half-life, of the C16-sphingomyelin pool.

These quantitative approaches have revealed that the flux through sphingolipid pathways can be dynamically regulated in response to various stimuli and can differ between cell types and subcellular compartments. biorxiv.orgnih.govnih.gov

| Cell Type/Tissue | C16-Sphingomyelin Concentration (pmol/µg protein) | Reference |

| 3T3-L1 cells | 60.10 ± 0.24 | nih.gov |

| Rat Aortic Smooth Muscle Cells | 62.69 ± 0.08 | nih.gov |

| HT-29 cells | 58.38 ± 0.37 | nih.gov |

| Mouse Brain | 55.60 ± 0.43 | nih.gov |

| Mouse Kidney | 43.75 ± 0.21 | nih.gov |

| Mouse Liver | 22.26 ± 0.14 | nih.gov |

This table presents representative concentrations of sphingomyelin in various biological samples, illustrating the baseline levels that can be studied for flux analysis.

Monitoring Sphingolipid Remodeling in Response to Biological Stimuli

Cells constantly remodel their lipid composition in response to environmental cues, a process that is critical for maintaining membrane integrity and signaling fidelity. This compound is an invaluable tool for studying this remodeling. For example, upon exposure to inflammatory cytokines or growth factors, cells can alter the expression and activity of enzymes involved in sphingolipid metabolism. biorxiv.org By using this compound, researchers can track how these stimuli affect the synthesis of new C16-sphingomyelin, its conversion to other sphingolipids, or its degradation to ceramide. This provides a dynamic picture of how the sphingolipid profile of a cell is reshaped to mediate a specific biological response. biorxiv.org

Characterization of Individual Sphingolipid Species and Acyl Chain Length Specificity

The biological function of sphingolipids is often dependent on their specific molecular structure, including the length of their N-acyl chain. researchgate.netnih.gov There are six different ceramide synthases (CerS) in mammals, each with a preference for fatty acyl-CoAs of specific chain lengths. plos.orgsemanticscholar.org For instance, CerS5 and CerS6 preferentially synthesize C16-ceramide. frontiersin.org

The use of deuterated precursors allows for the investigation of this acyl chain specificity in metabolic pathways. By providing cells with d13-palmitic acid, the precursor for the C16 acyl chain, researchers can specifically trace the synthesis and subsequent metabolism of C16-containing sphingolipids. Studies have shown that sphingolipids with different acyl chain lengths can have distinct metabolic fates and turnover rates. researchgate.netnih.gov For example, very-long-chain (VLC) ceramides may be metabolized into complex sphingolipids more rapidly than long-chain (LC) ceramides like C16-ceramide. researchgate.net this compound allows for the direct comparison of the metabolism of this specific long-chain sphingomyelin with other species, contributing to a deeper understanding of the functional significance of acyl chain diversity in sphingolipid biology. researchgate.netplos.orgsemanticscholar.org

C16 Sphingomyelin in Pathophysiological Research Models and Mechanistic Insights

Aberrant C16-Sphingomyelin Levels in Preclinical Disease Models

C16-Sphingomyelin, a ubiquitous sphingolipid in cellular membranes, has been increasingly implicated in the pathogenesis of various diseases. Its levels and metabolism are often dysregulated in preclinical models, providing valuable insights into disease mechanisms.

Sphingolipid Dysregulation in Models of Metabolic Disorders (e.g., Diabetes Mellitus)

In the context of metabolic disorders such as diabetes mellitus, alterations in sphingolipid metabolism are a notable pathological feature. Preclinical studies have demonstrated significant changes in the levels of C16-Sphingomyelin in animal models of diabetes. For instance, in a streptozotocin-induced rat model of diabetes, elevated levels of C16-Sphingomyelin have been observed in both the prefrontal cortex and cerebellum. caymanchem.combiomol.com While C16:0 ceramide levels were found to be elevated in the streptozotocin-induced diabetic rat, this was not observed in the Ins2Akita mouse model of type 1 diabetes. nih.gov In human patients with type 1 diabetes, sphingolipid profiles are also altered, highlighting the clinical relevance of these preclinical findings. researchgate.net The dysregulation of sphingolipids, including C16-Sphingomyelin, is thought to contribute to the complications associated with diabetes. nih.gov

Table 1: Changes in C16-Sphingomyelin and Related Sphingolipids in Diabetes Models

| Model | Tissue/Fluid | Change in C16-Sphingomyelin/Ceramide | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic rat | Prefrontal Cortex | Elevated | caymanchem.combiomol.com |

| Streptozotocin-induced diabetic rat | Cerebellum | Elevated | caymanchem.combiomol.com |

| Streptozotocin-induced diabetic rat | Plasma | Elevated C16:0 Ceramide | nih.gov |

Accumulation and Altered Metabolism in Lysosomal Storage Disease Models (e.g., Niemann-Pick Type C1 Disease)

Niemann-Pick Type C1 (NPC1) disease is a lysosomal storage disorder characterized by the accumulation of various lipids, including sphingomyelin (B164518). addiandcassi.comnih.gov In mouse models of NPC1, there is a notable elevation of C16-Sphingomyelin levels in the liver. caymanchem.combiomol.com The accumulation of sphingomyelin is a key pathological hallmark of the disease. addiandcassi.comnih.gov Studies using targeted metabolomics in Npc1-/- mice have revealed elevated species across multiple sphingolipid classes that increase with disease progression. nih.gov The dysfunctional NPC1 protein leads to the secondary storage of sphingolipids and cholesterol. addiandcassi.comnih.gov This accumulation of lipids within the lysosomes disrupts cellular function and contributes to the neurodegenerative and visceral pathology seen in the disease.

Role of C16-Sphingomyelin in Oncological Research Models (e.g., Prostate Cancer, Hepatoma)

The role of C16-Sphingomyelin and its metabolites in cancer is complex and appears to be context-dependent. In prostate cancer, plasma levels of C16-Sphingomyelin have been reported to be decreased in patients. caymanchem.combiomol.com In contrast, its derivative, C16-ceramide, has been associated with pro-apoptotic effects in prostate cancer cells. For example, androgen withdrawal in LNCaP prostate cancer cells leads to an increase in C16-ceramide, which is associated with cell cycle arrest and apoptosis. nih.gov

In hepatocellular carcinoma (HCC), a significant upregulation of long-chain ceramides (B1148491), including C16-ceramide, has been observed in the serum of patients compared to those with cirrhosis. mdpi.comnih.govresearchgate.net This suggests that C16-ceramide may serve as a potential biomarker for HCC. nih.govresearchgate.net The dynamic balance between ceramide and other sphingolipids is crucial in cancer biology, with ceramide generally promoting apoptosis and inhibiting cell growth. nih.gov

Table 2: C16-Sphingomyelin and C16-Ceramide in Oncological Research

| Cancer Type | Model/Sample | Compound | Observation | Reference |

|---|---|---|---|---|

| Prostate Cancer | Patient Plasma | C16-Sphingomyelin | Decreased | caymanchem.combiomol.com |

| Prostate Cancer | LNCaP cells | C16-Ceramide | Increased with androgen withdrawal, associated with apoptosis | nih.gov |

Associations with Vascular Pathologies in Atherosclerosis Models

Atherosclerosis, a chronic inflammatory disease of the arteries, is another pathology where sphingolipids, including C16-Sphingomyelin and its metabolites, play a significant role. The hydrolysis of sphingomyelin to ceramide by sphingomyelinase in the arterial wall is a key event in the retention and aggregation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques. researchgate.net C16-ceramide, in particular, is involved in endothelial dysfunction, a hallmark of atherosclerosis. nih.gov It can contribute to the generation of reactive oxygen species (ROS), which are implicated in the inflammatory processes of atherosclerosis. nih.gov In vivo studies using mouse models of atherosclerosis have shown that targeting the sphingomyelinase/ceramide pathway can reduce the development of atherosclerotic lesions. nih.gov

Functional Impact of C16 Ceramide, a Sphingomyelin Derivative, in Cellular Pathophysiology

The enzymatic hydrolysis of sphingomyelin by sphingomyelinases yields ceramide, a bioactive lipid that acts as a second messenger in a variety of cellular processes. C16 ceramide, specifically, has been extensively studied for its role in mediating cellular stress responses, most notably apoptosis.

C16 Ceramide in Apoptosis and Programmed Cell Death Research

C16 ceramide is a well-established pro-apoptotic molecule. pnas.org Its accumulation within cells can trigger programmed cell death through multiple mechanisms. One of the key targets of C16 ceramide is the mitochondrion. nih.gov It can induce the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. nih.gov The formation of ceramide channels in the mitochondrial outer membrane is a proposed mechanism for this permeabilization. nih.gov

Furthermore, C16 ceramide has been shown to be essential for the regulation of cell death in response to stimuli like TNFα. researchgate.net The generation of C16 ceramide via ceramide synthase 6 (CerS6) is a critical upstream event in the apoptotic cascade. researchgate.net In various cancer cell lines, exogenous C16 ceramide has been demonstrated to induce apoptosis. nih.gov The saturation of the acyl chain in ceramide appears to be a determinant factor in its ability to drive apoptosis. pnas.org The pro-apoptotic effects of C16 ceramide are often mediated through complex signaling pathways involving protein kinases and phosphatases. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| C16-Sphingomyelin |

| C16-Ceramide |

| Sphingomyelin |

| Ceramide |

| Cholesterol |

| Cytochrome c |

| Sphingosine (B13886) |

| Sphinganine |

| Dihydroceramide |

Regulatory Effects of C16 Ceramide on Key Signaling Pathways (e.g., mTOR Pathway)

C16 ceramide, a key metabolite of C16-sphingomyelin, has been identified as a critical modulator of intracellular signaling pathways, with a notable impact on the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.

Research has demonstrated that C16 ceramide can exert inhibitory effects on the mTOR pathway. Studies in breast cancer cells have shown that an increase in C16 ceramide levels leads to a reduction in the phosphorylation of mTOR and its downstream effector, S6 kinase (S6K). nih.gov This dephosphorylation event signifies a downregulation of mTOR activity, which in turn can inhibit cell proliferation. nih.gov The mechanism of this inhibition is linked to the upstream regulation of Akt, a key kinase that activates mTOR. C16 ceramide has been shown to decrease the phosphorylation of Akt, thereby impeding the activation of the mTOR pathway. nih.gov

Interestingly, the effect of C16 ceramide on mTOR signaling can be cell-type specific and dependent on the lipid environment. For instance, in human podocytes, lipoproteins enriched with C16 ceramide were found to differentially regulate mTOR signaling intermediates. mdpi.com While C16 ceramide-enriched HDL2 downregulated the phosphorylation of a majority of measured mTOR pathway proteins, C16 ceramide-enriched HDL3 upregulated the phosphorylation of several intermediates. mdpi.com This highlights the complex interplay between sphingolipids and lipoprotein particles in modulating cellular signaling.

The balance between C16 ceramide and another sphingolipid, sphingosine-1-phosphate (S1P), appears to be a critical determinant of mTOR activity. nih.gov While C16 ceramide generally suppresses mTOR signaling, S1P has been shown to have the opposite effect, promoting mTOR activation. nih.govresearchgate.net This reciprocal regulation underscores the importance of the dynamic equilibrium between different sphingolipid species in maintaining cellular homeostasis.

Table 1: Effects of C16 Ceramide on mTOR Pathway Components

| Cell Type | Experimental Condition | Effect on mTOR Pathway | Reference |

|---|---|---|---|

| Breast Cancer Cells (MCF-7) | C16-ceramide treatment | Reduced phosphorylation of mTOR and S6K | nih.gov |

| Breast Cancer Cells (MCF-7) | CerS6 overexpression (increases C16 ceramide) | Decreased phosphorylation of Akt, mTOR, and ERK | nih.gov |

| Human Podocytes | C16 ceramide-enriched HDL2 | Downregulation of phosphorylation of 8 out of 11 mTOR pathway intermediates | mdpi.com |

| Human Podocytes | C16 ceramide-enriched HDL3 | Upregulation of phosphorylation of 4 mTOR pathway intermediates | mdpi.com |

Modulation of Membrane Polymorphism by C16 Ceramide in Disease Contexts

C16 ceramide plays a significant role in modulating the physical properties of cellular membranes, a phenomenon known as membrane polymorphism. These alterations in membrane structure and organization are increasingly recognized as key factors in the pathophysiology of various diseases.

One of the primary effects of C16 ceramide is its ability to induce the formation of gel-phase domains within the more fluid lipid bilayer. nih.gov This alteration in membrane fluidity can have profound consequences for the function of membrane-associated proteins and signaling complexes. The acyl chain length of the ceramide is a critical determinant of its effect on membrane properties. Saturated long-chain ceramides like C16 ceramide have a stronger impact on increasing membrane order compared to their unsaturated counterparts. researchgate.net

Furthermore, C16 ceramide can influence the curvature of membranes. It has been shown to promote the formation of non-lamellar phases, such as the inverted hexagonal (HII) phase, which is characterized by a high degree of negative curvature. nih.gov This property is associated with its small headgroup and its capacity to form extensive hydrogen bonds. The induction of such non-lamellar structures is thought to facilitate membrane fusion and leakage, processes that are relevant in both physiological and pathological contexts. nih.gov

In the context of skin barrier function, the balance of different ceramide species is crucial. An increased proportion of short-chain ceramides, such as C16 ceramide, at the expense of very-long-chain ceramides, has been linked to impaired skin barrier function observed in inflammatory skin diseases. acs.org This is attributed to a reduction in lipid packing density and alterations in the lamellar organization of the stratum corneum lipids, leading to increased permeability. acs.org

The ability of C16 ceramide to modulate membrane fluidity and curvature highlights its potential as a versatile messenger in cellular events, where precise control over membrane biophysics is essential.

Table 2: Influence of C16 Ceramide on Membrane Properties

| Membrane System | Effect of C16 Ceramide | Biophysical Consequence | Reference |

|---|---|---|---|

| Phosphatidylethanolamine (POPE) bilayers | Upshift of gel-to-liquid crystalline phase transition temperature | Increased membrane rigidity and formation of gel-phase domains | nih.gov |

| Phosphatidylethanolamine (POPE) bilayers | Downshift of lamellar-to-inverted hexagonal phase transition temperature | Promotion of negative membrane curvature | nih.gov |

| Phosphatidylcholine model membranes | Increased membrane order and promotion of gel/fluid phase separation | Altered lateral organization of the membrane | researchgate.net |

| Skin lipid model membranes | Reduced lipid packing density and altered lamellar structure | Increased membrane permeability and compromised barrier function | acs.org |

Sphingomyelin Metabolism in Host-Pathogen Interaction Research

Visualization of Sphingomyelin Degradation During Intracellular Bacterial Infections (e.g., Chlamydia spp.)

The study of host-pathogen interactions has revealed that many intracellular pathogens manipulate host lipid metabolism to create a favorable environment for their replication and survival. Sphingomyelin is a key lipid that is often targeted by these pathogens.

Recent advancements in chemical biology have enabled the visualization of sphingomyelin degradation during bacterial infections. For example, in the case of Chlamydia trachomatis, an obligate intracellular bacterium, researchers have developed novel chemical probes to track the fate of sphingomyelin within infected cells. sciencedaily.comuni-wuerzburg.de Chlamydia resides and replicates within a membrane-bound compartment called an inclusion. It has been shown that the bacteria harness the host's sphingomyelin for the development of these inclusions. drugdiscoverynews.com

By using trifunctional sphingomyelin derivatives, scientists have been able to visualize the degradation of sphingomyelin within the chlamydial inclusion. sciencedaily.comresearchgate.net These probes are designed to be metabolized by bacterial enzymes, leading to a change in their fluorescent properties. This allows for the real-time monitoring of sphingomyelinase activity and the localization of sphingomyelin metabolites. drugdiscoverynews.comresearchgate.net

Studies have shown that as Chlamydia matures from its non-infectious to its infectious form, there is an increase in the proportion of metabolized sphingomyelin molecules within the inclusion. sciencedaily.comtechnologynetworks.com This indicates that chlamydial enzymes are actively degrading host sphingomyelin, likely to acquire essential nutrients or to modify the inclusion membrane for their own benefit. The ability to visualize this process provides valuable insights into the molecular mechanisms of chlamydial pathogenesis and opens up new avenues for the development of targeted therapies. sciencedaily.comtechnologynetworks.com

Development and Application of Chemical Probes for Infection Biology Studies

The development of sophisticated chemical probes has revolutionized the study of sphingolipid metabolism in the context of infectious diseases. These probes are designed to mimic the natural sphingolipids and are equipped with reporter tags, such as fluorophores or clickable handles, that allow for their detection and visualization within cells.

One notable example is the creation of trifunctional sphingomyelin (TFSM) probes. sciencedaily.comdrugdiscoverynews.com These molecules are based on the natural sphingomyelin structure but contain additional functional groups that enable multi-modal analysis. For instance, they can be equipped with fluorescent moieties for live-cell imaging and "click chemistry" handles for subsequent biochemical analysis. sciencedaily.comdrugdiscoverynews.com

The application of these probes has been instrumental in elucidating the role of sphingomyelin metabolism in various infections. In addition to their use in studying Chlamydia infections, similar approaches can be applied to investigate other pathogens that interact with host sphingolipid pathways. For example, some bacteria and viruses are known to utilize host sphingolipids to promote their virulence. nih.govnih.gov

These chemical tools allow researchers to address fundamental questions in infection biology, such as:

Where are specific sphingolipids localized during infection?

Which host or pathogen enzymes are responsible for their metabolism?

How does the alteration of sphingolipid metabolism impact the course of infection?

By providing a means to visualize and quantify sphingolipid dynamics in real-time, these chemical probes are invaluable for understanding the intricate interplay between hosts and pathogens and for identifying novel targets for anti-infective therapies. sciencedaily.comtechnologynetworks.com

Emerging Research Trajectories and Future Prospects for C16 Sphingomyelin D13 Research

Integration of C16-Sphingomyelin-d13 Lipidomics with Multi-Omics Data (Proteomics, Transcriptomics)

The integration of lipidomic data for this compound with other "omics" disciplines like proteomics and transcriptomics is a burgeoning field that promises a more holistic understanding of cellular function. This multi-pronged approach allows researchers to connect changes in the levels of C16-sphingomyelin with alterations in gene expression and protein abundance, providing a more complete picture of metabolic and signaling pathways.

For instance, studies integrating lipidomics and transcriptomics have been used to create quantitative models of the C16-branch of sphingolipid metabolism. nih.govnih.gov These models can help predict how genetic or pharmacological interventions might alter the flow of metabolites through this crucial pathway. nih.govnih.gov By combining data on metabolite concentrations with gene expression profiles, researchers can build more accurate and context-specific models of cellular networks. nih.gov

Recent research has highlighted the importance of cellular metabolism in T-cell differentiation, where significant changes in cellular lipid quantity and composition were observed. nih.gov Integrating metabolomics and proteomics data revealed that the sphingolipid biosynthesis pathway was activated in several T-helper cell subsets. nih.gov Similarly, multi-omics analyses in the context of Alzheimer's disease have implicated the dysregulation of sphingomyelin (B164518) and ceramide metabolism, identifying potential therapeutic targets within the sphingolipid pathway. nih.gov The use of azide-tagged sphingolipids has also proven to be a powerful tool for identifying ceramide-binding proteins on a proteome-wide scale, uncovering novel protein-lipid interactions. rsc.org

The table below illustrates the potential for integrating different omics data to study this compound.

| Omics Data | Type of Information Provided | Potential for Integration with this compound Research |

| Transcriptomics | Gene expression levels (mRNA) | Identifying genes involved in C16-sphingomyelin metabolism and signaling that are up- or down-regulated under specific conditions. mdpi.com |

| Proteomics | Protein abundance and post-translational modifications | Quantifying the levels of enzymes responsible for C16-sphingomyelin synthesis and degradation. Identifying proteins that bind to C16-sphingomyelin. nih.gov |

| Lipidomics | Quantitative analysis of lipid species | Measuring the precise levels of this compound and its metabolic precursors and products. |

Development of Innovative Analytical Technologies for High-Resolution Sphingolipidomics

The accurate and sensitive detection of specific sphingolipid species like this compound within complex biological samples remains a significant analytical challenge. The development of innovative analytical technologies is crucial for advancing high-resolution sphingolipidomics.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for comprehensive sphingolipid analysis. nih.govnih.gov High-resolution mass spectrometry approaches, such as parallel reaction monitoring (PRM), significantly enhance the accuracy of sphingolipid measurement by resolving nearly-isobaric and isobaric species. researchgate.net These methods offer high sensitivity and specificity, allowing for the quantification of a wide range of sphingolipids, even those present at low levels. researchgate.netacs.org

The table below summarizes some of the key analytical techniques used in sphingolipidomics.

| Analytical Technique | Principle | Advantages for Sphingolipid Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties. | Can separate isomeric and isobaric sphingolipid species. nih.govresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information based on fragmentation patterns of ions. | Offers high sensitivity and specificity for identifying and quantifying specific sphingolipids. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with high accuracy. | Enables the differentiation of molecules with very similar masses. nih.govresearchgate.net |

Application of Advanced Imaging Modalities for In Situ Sphingomyelin Dynamics

Visualizing the spatial and temporal distribution of sphingomyelins within living cells is essential for understanding their dynamic roles in membrane organization and signaling. Advanced imaging modalities are providing unprecedented insights into the in situ behavior of these lipids.

Mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, allow for the label-free visualization of the distribution of specific lipid species directly in tissue sections. nih.govnih.gov This powerful tool can reveal the accumulation of specific sphingomyelins in distinct anatomical regions, providing valuable information about their involvement in pathological processes. nih.gov High-resolution secondary ion mass spectrometry (SIMS) offers even higher spatial resolution, enabling the visualization of metabolically incorporated stable isotope-labeled lipids in the plasma membranes of intact cells with nanoscale precision. frontiersin.org

Fluorescence microscopy techniques have also been instrumental in studying sphingomyelin dynamics. The use of specific probes, such as non-toxic forms of lysenin, combined with confocal and super-resolution microscopy, has enabled the spatial and temporal localization of sphingomyelin-rich domains in the plasma membrane. nih.gov Furthermore, techniques like Raman microscopy, which detects molecular vibrations, have been used to visualize the distribution of sphingomyelin in artificial membranes, offering a label-free imaging approach. riken.jp

The following table outlines some advanced imaging techniques and their applications in studying sphingomyelin.

| Imaging Modality | Principle | Application to Sphingomyelin Research |

| MALDI-Mass Spectrometry Imaging (MALDI-MSI) | Generates ions from a sample surface to create a 2D map of molecular distribution. nih.gov | Visualizing the spatial distribution of different sphingomyelin species in tissues. nih.govacs.org |

| High-Resolution Secondary Ion Mass Spectrometry (SIMS) | Uses a focused ion beam to generate secondary ions from a sample surface. frontiersin.org | Imaging the distribution of stable isotope-labeled sphingolipids in cellular membranes at high resolution. frontiersin.org |

| Super-Resolution Fluorescence Microscopy | Overcomes the diffraction limit of light to achieve higher resolution imaging. nih.gov | Visualizing the dynamics and organization of fluorescently labeled sphingomyelin analogs in living cells. frontiersin.orgnih.gov |

| Raman Microscopy | Detects the vibrational modes of molecules. riken.jp | Label-free imaging of sphingomyelin distribution in membranes. riken.jp |

Systems Biology Approaches to Model Complex Sphingolipid Networks in Health and Disease

The intricate network of sphingolipid metabolism, with its numerous interconnected pathways and regulatory feedback loops, necessitates a systems biology approach for a comprehensive understanding. researchgate.netnih.gov Computational modeling allows researchers to simulate the dynamic behavior of these complex networks and predict how they might respond to various perturbations. researchgate.netfrontiersin.org

Kinetic models of sphingolipid metabolism have been developed to study the pathway's activity in various organisms and disease contexts, such as Alzheimer's disease. researchgate.netresearchgate.net These models can incorporate experimental data from lipidomics and transcriptomics to estimate reaction rates and identify key control points within the network. nih.govresearchgate.net By simulating the effects of genetic mutations or drug treatments, these models can help to identify potential therapeutic targets. frontiersin.org

The table below highlights key aspects of systems biology approaches in sphingolipid research.

| Systems Biology Component | Description | Relevance to Sphingolipid Research |

| Metabolic Network Reconstruction | Defining the biochemical reactions and their connections within the sphingolipid pathway. researchgate.netplos.org | Provides the foundational framework for computational modeling. |

| Kinetic Modeling | Using mathematical equations to describe the rates of metabolic reactions. nih.govresearchgate.net | Allows for the simulation of the dynamic behavior of the sphingolipid network. |

| Sensitivity Analysis | Identifying the parameters that have the most significant impact on the model's output. nih.govresearchgate.net | Helps to pinpoint key regulatory points in the pathway. |

| Integration with Omics Data | Incorporating experimental data from transcriptomics, proteomics, and lipidomics into the model. nih.govnih.gov | Increases the accuracy and predictive power of the model. |

Q & A

Q. What is the role of C16-Sphingomyelin-d13 in studying membrane dynamics, and how should it be incorporated into experimental designs?

this compound, a deuterated isotopologue, is critical for tracing sphingomyelin metabolism and membrane lateral organization. Its deuterated acyl chain (16:0-d13) enables quantification via mass spectrometry or NMR without interfering with natural isotopic patterns. For membrane studies, incorporate it into lipid bilayers at physiologically relevant concentrations (0.5–5 mol%) and validate integration using fluorescence quenching assays or differential scanning calorimetry . Reference protocols for lipid vesicle preparation should follow established methods, such as the Folch extraction for purity verification .

Q. What are the best practices for isolating this compound from biological samples with minimal degradation?

Isolation requires a chloroform-methanol extraction (2:1 v/v) under inert gas (e.g., nitrogen) to prevent oxidation. Centrifugation at 4°C and neutral pH buffers are essential to preserve sphingomyelin integrity. Post-extraction, use HPLC with evaporative light scattering detection (ELSD) or tandem MS for quantification, referencing deuterium-specific fragmentation patterns (e.g., m/z 702.57 → 184.07 for phosphocholine headgroup) . Include internal standards like C17-Sphingomyelin-d9 to correct for recovery rates.

Q. How can researchers validate the purity and stability of synthetic this compound?

Validate purity via:

- TLC : Use silica gel plates with chloroform/methanol/water (65:25:4) and charring with sulfuric acid.

- NMR : Confirm deuterium incorporation (>98%) by absence of proton signals at δ 0.8–1.3 ppm (C16 acyl chain).

- Accelerated stability testing : Store aliquots at –80°C under argon and test degradation over 6 months using LC-MS .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s role in lipid raft formation?

Conflicting data (e.g., raft affinity vs. temperature dependence) often arise from methodological variability. Mitigate this by:

- Method triangulation : Combine atomic force microscopy (AFM), fluorescence correlation spectroscopy (FCS), and Förster resonance energy transfer (FRET).

- Standardized raft markers : Use cholera toxin B subunit (GM1 marker) and compare with deuterated sphingomyelin’s distribution.

- Control variables : Maintain consistent cholesterol ratios (e.g., 30–40 mol%) and bilayer curvature .

Q. What analytical strategies address low signal-to-noise ratios when quantifying this compound in low-abundance biological systems?

- Pre-concentration : Solid-phase extraction (C18 cartridges) with elution in isopropanol/hexane.

- High-resolution MS : Use parallel reaction monitoring (PRM) targeting m/z 702.57 → 184.07 (collision energy 25–30 eV).

- Matrix normalization : Spike synthetic deuterated phosphatidylcholine as a co-eluting internal standard to correct for ion suppression .

Q. How can researchers optimize protocols for synthesizing this compound with high isotopic fidelity?

- Deuterium source : Use D2O in enzymatic synthesis (sphingomyelin synthase assays) or chemical acylation with deuterated palmitic acid (16:0-d13).

- QC metrics : Monitor isotopic enrichment via isotope ratio mass spectrometry (IRMS) and exclude batches with <95% deuterium incorporation.

- Byproduct removal : Employ preparative HPLC with a diol column to separate non-deuterated contaminants .

Q. What frameworks guide hypothesis formulation for novel functional studies of this compound?

Apply the PICO framework :

- Population : Model membranes or cell lines with disrupted sphingolipid metabolism.

- Intervention : Controlled variation of this compound concentration.

- Comparison : Wild-type vs. sphingomyelin synthase-knockout models.

- Outcome : Quantify raft stability (e.g., Laurdan GP values) or apoptotic signaling (caspase-3 activation) .

Data Interpretation & Contradiction Management

Q. How should researchers reconcile discrepancies between in vitro and in vivo data on this compound turnover rates?

- Contextual factors : In vivo turnover is influenced by lipoprotein interactions and lysosomal recycling. Use pulse-chase experiments with dual isotopic labeling (e.g., ³H-sphingosine + 13C-palmitate).

- Compartmental modeling : Apply kinetic models (e.g., SAAM II software) to distinguish plasma membrane vs. intracellular pool dynamics .

Q. What statistical approaches are recommended for multivariate analysis of this compound’s metabolic interactions?

- PCA/PLS-DA : Identify latent variables linking sphingomyelin levels to downstream metabolites (ceramides, S1P).

- Bayesian networks : Model causal relationships in lipidomic datasets, controlling for covariates like diet or cell cycle stage .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with open-data policies when publishing this compound datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.